Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium
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Overview
Description
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is a coordination compound that features palladium as the central metal atom coordinated with bis(diethylphosphine) ligands through an oxydi-2,1-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] typically involves the reaction of palladium precursors with bis(diethylphosphine) ligands. One common method involves the use of palladium(II) chloride and bis(diethylphosphine) ligands in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles .
Scientific Research Applications
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological imaging and as a therapeutic agent due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It finds applications in the synthesis of fine chemicals and materials science, particularly in the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism by which Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] exerts its effects involves coordination chemistry principles. The palladium center acts as a catalytic site, facilitating various chemical transformations through oxidative addition, reductive elimination, and ligand exchange processes. The oxydi-2,1-phenylene bridge and diethylphosphine ligands stabilize the palladium center and modulate its reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis[(oxydi-2,1-phenylene)bis[diphenylphosphine]palladium]: Similar structure but with diphenylphosphine ligands instead of diethylphosphine.
Bis[(oxydi-2,1-phenylene)bis[dimethylphosphine]palladium]: Features dimethylphosphine ligands.
Uniqueness
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in catalytic applications, making it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C40H60O2P4Pd+4 |
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Molecular Weight |
803.2 g/mol |
IUPAC Name |
[2-(2-diethylphosphaniumylphenoxy)phenyl]-diethylphosphanium;palladium |
InChI |
InChI=1S/2C20H28OP2.Pd/c2*1-5-22(6-2)19-15-11-9-13-17(19)21-18-14-10-12-16-20(18)23(7-3)8-4;/h2*9-16H,5-8H2,1-4H3;/p+4 |
InChI Key |
BGDKIDAULRCGRC-UHFFFAOYSA-R |
Canonical SMILES |
CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.[Pd] |
Origin of Product |
United States |
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